Cas no 25198-95-2 (pyrimidin-5-ylmethanamine)

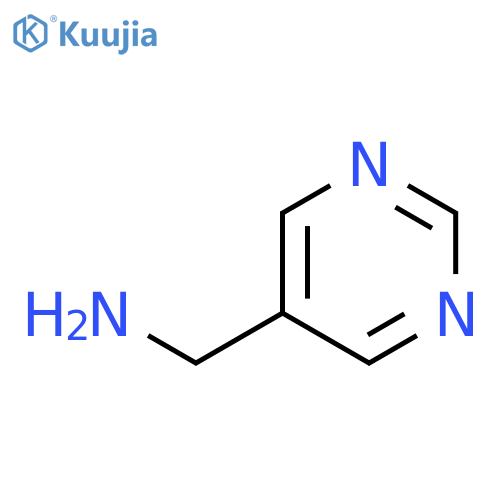

pyrimidin-5-ylmethanamine structure

商品名:pyrimidin-5-ylmethanamine

pyrimidin-5-ylmethanamine 化学的及び物理的性質

名前と識別子

-

- 5-Pyrimidinemethanamine

- (pyrimidin-5-yl)methanamine

- 5-Aminomethylpyrimidine

- 5-Pyrimidinemethanam

- Pyrimidin-5-ylmethanamine

- (PYRIMIDIN-5-YLMETHYL)AMINE

- 1-PYRIMIDIN-5-YLMETHANAMINE

- C-Pyrimidin-5-yl-methylamine

- pyrimidine-5-ylmethanamine

- C-pyrirnidin-5-yl-methylamine

- 1-(Pyrimidin-5-yl)methanamine

- USRYWZFLGFQQEB-UHFFFAOYSA-N

- BCP28801

- RP08488

- HP23054

- PB26277

- AB0023721

- ST1141041

- AB1011531

- W4845

- FT-0

- CS-W022426

- AS-30822

- SCHEMBL1274793

- FT-0601867

- EN300-207060

- AKOS009233150

- A18528

- 25198-95-2

- DTXSID40596811

- MFCD07776948

- W-206935

- SY104794

- AM20090300

- DB-007104

- pyrimidin-5-ylmethanamine

-

- MDL: MFCD07776948

- インチ: 1S/C5H7N3/c6-1-5-2-7-4-8-3-5/h2-4H,1,6H2

- InChIKey: USRYWZFLGFQQEB-UHFFFAOYSA-N

- ほほえんだ: N([H])([H])C([H])([H])C1=C([H])N=C([H])N=C1[H]

計算された属性

- せいみつぶんしりょう: 109.063997g/mol

- ひょうめんでんか: 0

- XLogP3: -1.5

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 回転可能化学結合数: 1

- どういたいしつりょう: 109.063997g/mol

- 単一同位体質量: 109.063997g/mol

- 水素結合トポロジー分子極性表面積: 51.8Ų

- 重原子数: 8

- 複雑さ: 58.7

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- 色と性状: 低融点黄色固体

- 密度みつど: 1.138

- ゆうかいてん: 密度:

- ふってん: 224.3 °C at 760 mmHg

- フラッシュポイント: 112.1 °C

- 屈折率: 1.557

- PSA: 51.80000

- LogP: 0.63560

- じょうきあつ: 0.1±0.4 mmHg at 25°C

pyrimidin-5-ylmethanamine セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

pyrimidin-5-ylmethanamine 税関データ

- 税関コード:2933599090

- 税関データ:

中国税関コード:

2933599090概要:

29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

pyrimidin-5-ylmethanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | P997350-250mg |

5-Pyrimidinemethanamine |

25198-95-2 | 250mg |

$431.00 | 2023-05-17 | ||

| Enamine | EN300-207060-0.1g |

(pyrimidin-5-yl)methanamine |

25198-95-2 | 0.1g |

$65.0 | 2023-09-16 | ||

| eNovation Chemicals LLC | Y1005528-250mg |

C-Pyrimidin-5-yl-methylamine |

25198-95-2 | 95% | 250mg |

$190 | 2024-07-28 | |

| Chemenu | CM107630-5g |

pyrimidin-5-ylmethanamine |

25198-95-2 | 97% | 5g |

$655 | 2021-08-06 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00088-5G |

pyrimidin-5-ylmethanamine |

25198-95-2 | 97% | 5g |

¥ 3,748.00 | 2023-03-16 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0378-5g |

C-Pyrimidin-5-yl-methylamine |

25198-95-2 | 96% | 5g |

¥26214.33 | 2025-01-21 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-210380-100mg |

5-Pyrimidinemethanamine, |

25198-95-2 | ≥97% | 100mg |

¥1655.00 | 2023-09-05 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P66830-250mg |

5-Pyrimidinemethanamine |

25198-95-2 | 250mg |

¥676.0 | 2021-09-08 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00088-10G |

pyrimidin-5-ylmethanamine |

25198-95-2 | 97% | 10g |

¥ 6,256.00 | 2023-03-16 | |

| Chemenu | CM107630-1g |

pyrimidin-5-ylmethanamine |

25198-95-2 | 97% | 1g |

$235 | 2024-07-28 |

pyrimidin-5-ylmethanamine 関連文献

-

Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

25198-95-2 (pyrimidin-5-ylmethanamine) 関連製品

- 1753-48-6(2-Amino-5-pyrimidinecarbonitrile)

- 2036-41-1(5-Methylpyrimidine)

- 90905-33-2(2-Methylpyrimidine-5-carbaldehyde)

- 2239-83-0((2-Methylpyrimidin-5-yl)methanol)

- 10070-92-5(Pyrimidine-5-carbaldehyde)

- 25198-95-2(pyrimidin-5-ylmethanamine)

- 98432-17-8(5-(propan-2-yl)pyrimidin-2-amine)

- 40805-79-6(pyrimidine-5-carbonitrile)

- 289-95-2(Pyrimidine)

- 25193-95-7(pyrimidin-5-ylmethanol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:25198-95-2)pyrimidin-5-ylmethanamine

清らかである:99%/99%

はかる:1g/5g

価格 ($):238.0/715.0